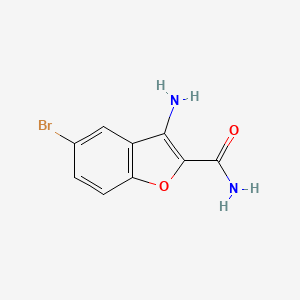

4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine, is a derivative of thiazole, which is a heterocyclic compound featuring both sulfur and nitrogen in the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related thiazole derivatives and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions, as seen in the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, where 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene are condensed in ethanol . Similarly, 4-thiazolidinones are used as key intermediates for synthesizing various thiazole derivatives, indicating the versatility of thiazole chemistry in creating a wide range of compounds . The synthesis of 4,5-bis(phenylimino)-1,3-thiazolidine-2-thiones from primary amines, CS2, and N,N'-diphenyloxalimidoyl dichloride is another example of a one-pot synthesis approach for thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, as seen in the studies of N,4-diphenyl thiazole-2-amine derivatives . These studies provide detailed information on the crystal systems, space groups, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds. The torsional angles and the cis/trans configurations around the thiazole ring are also important structural features that can influence the compound's properties .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic addition and condensation. For instance, 4-thiazolidinones can react with arylidene malononitrile to form 2-arylimino-5-arylidene-4-thiazolidinones . The reactivity of thiazole derivatives with different reagents, such as DMF-DMA and heterocyclic amines, can lead to the formation of polyfunctionally substituted fused pyrimidine derivatives . These reactions demonstrate the chemical versatility of thiazole compounds and their potential for generating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their crystallization behavior, intermolecular interactions, and electronic properties, are crucial for their applications. The Hirshfeld surface analysis provides insights into the intermolecular contacts, which can affect the compound's solubility and stability . The electronic properties, such as the frontier molecular orbitals (FMOs) and electronic transitions, can be studied using theoretical calculations and are important for understanding the compound's reactivity and potential as a pharmacophore .

Aplicaciones Científicas De Investigación

Synthesis Methods

One foundational aspect of research on this compound involves the development of synthesis methods for thiazole derivatives, which are structurally related to 4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine. For instance, Potkin and Zubenko (2009) detailed the synthesis of 4,5-Dichloro-1,2-thiazol-3-amine through Curtius and Hofmann rearrangements, highlighting a methodological foundation for similar compounds Potkin & Zubenko, 2009.

Chemical Properties and Applications

Research has also focused on the unique chemical properties and applications of thiazole derivatives. For example, a study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to explore the corrosion inhibition performances of thiazole derivatives on iron, indicating potential applications in corrosion protection Kaya et al., 2016.

Antimicrobial Properties

Moreover, thiazole derivatives have been investigated for their antimicrobial properties. Sarojini et al. (2010) synthesized a new series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles and assessed their antifungal and antibacterial activities, revealing compounds with significant antimicrobial effectiveness Sarojini et al., 2010.

Propiedades

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S2/c8-5-1-3(6(9)13-5)4-2-12-7(10)11-4/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLZXFNAKNVLPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C2=CSC(=N2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichloro-3-thienyl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)